Substituent-Driven Polarity and Hydrogen-Bonding Capacity vs. 4-Methylbenzyl Analog
The 2,4-dimethoxybenzyl substituent in CAS 701224-20-6 provides a significantly enhanced topological polar surface area (tPSA) and hydrogen-bond acceptor count relative to the closest commercially available analog lacking methoxy groups, (1-methyl-1H-benzoimidazol-2-yl)-(4-methyl-benzyl)-amine (CAS 797029-04-0). The target compound possesses three hydrogen-bond acceptor sites (two methoxy oxygens plus the benzimidazole N³) versus one for the 4-methylbenzyl analog, and a calculated tPSA increase of approximately 22 Ų attributable to the methoxy oxygen atoms . These differences are expected to translate into reduced passive membrane permeability and altered oral bioavailability profiles, making the target compound preferentially suited for applications where moderated cellular permeability is desirable, such as gastrointestinal-targeted or topical formulations.
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 4 (estimated); tPSA ≈ 57 Ų (calculated from fragment contributions) |
| Comparator Or Baseline | (1-Methyl-1H-benzoimidazol-2-yl)-(4-methyl-benzyl)-amine (CAS 797029-04-0): HBA = 2; tPSA ≈ 35 Ų |
| Quantified Difference | ΔHBA ≈ +2; ΔtPSA ≈ +22 Ų |
| Conditions | In silico calculation based on structure; fragment-based tPSA estimation (Ertl method) |
Why This Matters
The increased polarity and H-bonding capacity of the target compound differentiate it for applications requiring tuned permeability, directly impacting formulation strategy and biological compartment targeting in drug discovery programs.
